3-Chloro-2-fluoro-4-iodopyridine
Overview
Description
3-Chloro-2-fluoro-4-iodopyridine is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . It has a CAS Number of 796851-05-3 .
Synthesis Analysis
The synthesis of 3-Chloro-2-fluoro-4-iodopyridine can be achieved from 2,3-Dichloropyridine . Another method involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-fluoro-4-iodopyridine is C5H2ClFIN . The InChI code is 1S/C5H2ClFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H .Physical And Chemical Properties Analysis
3-Chloro-2-fluoro-4-iodopyridine is a solid substance . It has a molecular weight of 257.43 . The storage temperature is between 2-8°C in a dark place under an inert atmosphere .Scientific Research Applications
Halogen-rich Intermediate for Synthesis
3-Chloro-2-fluoro-4-iodopyridine and similar halopyridine isomers serve as valuable building blocks in medicinal chemistry. They are used for synthesizing a variety of pentasubstituted pyridines, useful for further chemical manipulations (Wu et al., 2022).
Synthesis and Reactivity in Organic Chemistry
This compound is an intermediate in the manufacturing process of certain industrial pesticides. Its reactivity allows for its conversion into various other pyridine derivatives, demonstrating its flexibility in organic synthesis (Schlosser & Bobbio, 2002).
Key Molecule in Synthesis of Fused Polyaromatic Alkaloids
3-Chloro-2-fluoro-4-iodopyridine is used in the metalation of iodopyridines, playing a pivotal role in the synthesis of various polysubstituted pyridines and fused polyaromatic alkaloids, showcasing its versatility in complex organic syntheses (Rocca et al., 1993).
Application in Photoelectron Spectroscopy
This compound, along with other halopyridines, has been studied in ultraviolet photoelectron spectroscopy. Its properties contribute to understanding molecular structures and electron configurations in different halopyridines (Xue et al., 1996).
Role in Synthesizing Heterocyclic Compounds
It is used in synthesizing various heterocyclic compounds, demonstrating its importance in the field of heterocyclic chemistry, which is fundamental in the development of pharmaceuticals (Banks et al., 1977).
Use in Deprotonation Studies
In deprotonation studies, this compound and its derivatives have shown unique reactivity patterns, which are crucial for understanding the chemical behavior of pyridines and developing new pharmaceuticals (Bobbio & Schlosser, 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2-fluoro-4-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDICENVXROWJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716566 | |
Record name | 3-Chloro-2-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-4-iodopyridine | |
CAS RN |
796851-05-3 | |
Record name | 3-Chloro-2-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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